1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane
説明
特性
IUPAC Name |
6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-6-22(14-4-2-12-18-16-10-24(12)20-14)8-9-23(7-1)15-5-3-13-19-17-11-25(13)21-15/h2-5,10-11H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQRZKUJUVRASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NN3C=NN=C3C=C2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Reductive Amination of a Diketone Precursor
A validated route to 1,4-diazepane involves the reduction of 1,4-diazepane-2,5-dione. As demonstrated in, dissolving 1,4-diazepane-2,5-dione (6 mmol) in dry THF and treating with LiAlH₄ (4 equiv) at 0°C yields 1,4-diazepane after 4 hours at 25°C. The crude product is purified via filtration and drying, achieving a 97.56% yield.
Reaction Conditions:
- Solvent: Tetrahydrofuran (THF)
- Reducing Agent: LiAlH₄ (4 equiv)
- Temperature: 0°C → 25°C
- Yield: 97.56%
Alternative Pathway: Condensation of 1,2-Diamines
Adapting methods from, condensation of 1,2-diamines with β-ketoesters in xylene at 120°C generates diazepane derivatives. For instance, reacting 1,2-diaminopropane with ethyl acetoacetate under reflux produces 1,4-diazepane-2,5-dione, which is subsequently reduced.
Synthesis ofTriazolo[4,3-b]Pyridazin-6-yl Electrophiles
Chlorination of Triazolo-Pyridazine Intermediates
As detailed in, 8-chloro-6-methyl-triazolo[4,3-b]pyridazine (10 ) is synthesized by treating 7-methyl-triazolo[4,3-b]pyridazin-6-ol with phosphorus oxychloride (POCl₃) at 110°C for 3 hours. The chloride serves as a leaving group for subsequent nucleophilic substitution.
Reaction Conditions:
- Reagent: POCl₃ (excess)
- Temperature: 110°C
- Time: 3 hours
- Yield: 85–90%
Functionalization with Aminophenol Derivatives
Substitution of the chloride in 10 with 4-aminophenol in THF using t-BuOK and KI at 80°C yields 6-(4-hydroxyphenyl)-triazolo[4,3-b]pyridazine (11a ) with 88% efficiency. This demonstrates the reactivity of the chloride toward amine nucleophiles under basic conditions.
Coupling of Diazepane with Triazolo-Pyridazine Moieties
Nucleophilic Aromatic Substitution
The diazepane’s secondary amines undergo nucleophilic substitution with 8-chloro-triazolo[4,3-b]pyridazine. Optimized conditions from involve:
- Dissolving 1,4-diazepane (1 equiv) in DMF.
- Adding 8-chloro-triazolo[4,3-b]pyridazine (2.2 equiv).
- Using t-BuOK (2.5 equiv) and KI (0.1 equiv) as base and catalyst.
- Heating at 80°C for 12 hours.
Characterization Data:
Peptide Coupling as an Alternative Strategy
Adapting patent methodologies, the diazepane is acylated usingtriazolo[4,3-b]pyridazine-6-carboxylic acid (IV ) in the presence of EDCI and HOBt. This route, however, resulted in lower yields (58%) due to steric hindrance.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | DMF, t-BuOK, 80°C, 12 h | 72% | 99.1% | High regioselectivity | Requires excess chloride |
| Peptide Coupling | DCM, EDCI/HOBt, rt, 24 h | 58% | 95.3% | Mild conditions | Low yield due to steric effects |
Scalability and Industrial Considerations
The nucleophilic substitution route is scalable, with kilogram-scale trials achieving consistent yields of 70–73%. Critical process parameters include:
化学反応の分析
Types of Reactions
1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced triazole or pyridazine derivatives.
科学的研究の応用
Chemistry
In the field of chemistry, 1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane serves as a building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation and reduction makes it a versatile compound for synthetic chemistry.
Chemical Reactions
- Oxidation : Can be oxidized using agents like hydrogen peroxide.
- Reduction : Reduction can be performed using sodium borohydride.
Biology
The compound has been investigated for its antibacterial and antiviral activities . Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial potential of several bis-triazole derivatives against bacteria and fungi. The results indicated that certain derivatives demonstrated high efficacy comparable to established antibiotics .
Medicine
Due to its unique structural features, this compound is explored as a potential therapeutic agent . Its interactions with biological targets have led to investigations into its effectiveness in treating diseases associated with thymidine phosphorylase inhibition.
Case Study: Thymidine Phosphorylase Inhibition
Research has shown that compounds similar to this compound exhibit inhibitory activity against thymidine phosphorylase—an enzyme linked to various physiological processes and diseases . Molecular docking studies have revealed promising interactions between these compounds and the enzyme's active site.
Industry
In industrial applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique nitrogen-rich structure enhances the performance of materials in electronic devices.
作用機序
The mechanism of action of 1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and cellular signaling pathways .
類似化合物との比較
Compound P13 (N-(2-hydroxyethyl)-4-methoxy-N-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide)
BK51866 (1-(pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane)
1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
- Structure : Incorporates a trifluoromethyl-substituted triazolopyridazine and a methyl-triazolopyrimidine group.
- Activity : The trifluoromethyl group may improve metabolic stability and bioavailability relative to C15, though biological data remain undisclosed .
Triazolobenzodiazepines (CNS-Targeting Analogs)
XLi-JY-DMH and SH-TRI-108
- Structures : 8-substituted triazolobenzodiazepines with ethynyl and pyridinyl groups.
- Activity : These compounds bind to GABAₐ receptors with high affinity, demonstrating anxiolytic and sedative effects .
- Key Contrast : Unlike C15’s antiviral focus, these analogs highlight how triazole-diazepane scaffolds can be tailored for central nervous system (CNS) targets via substituent modifications.
Antiproliferative Triazolopyridazine Derivatives
- Activity : Replacement of benzamidine groups with triazolopyridazine moieties (e.g., compounds 14–17 in ) abolished thrombin inhibition but conferred antiproliferative activity against endothelial and tumor cells (IC₅₀ values in low micromolar range) .
- SAR Insight : The triazolopyridazine group’s planar aromaticity may facilitate DNA intercalation or kinase inhibition, diverging from C15’s antiviral mechanism.
Comparative Data Table
生物活性
1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane is a heterocyclic compound characterized by its unique dual triazolo-pyridazine moieties linked by a diazepane ring. This structural configuration suggests potential biological activities that merit investigation. Recent studies have focused on its pharmacological properties, particularly its antibacterial, antifungal, and anti-inflammatory activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves cyclocondensation reactions of triazole and pyridazine precursors. One common synthetic route includes the reaction of 6-methyl-4-amino[1,2,4]triazine-5-one-3-thiones with aromatic nitriles in a basic alcoholic medium. The compound's molecular formula is with a molecular weight of 336.36 g/mol .
Antibacterial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antibacterial properties. A study by Abdel-Rahman et al. demonstrated that compounds containing triazole rings showed high antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus. The newly synthesized compound was found to be more effective than commercial antibiotics like Imipenem and Nalidixic acid .
Table 1: Antibacterial Activity Comparison
| Compound | Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |
|---|---|---|---|
| This compound | E. coli | 22 | Imipenem (18 mm) |
| P. aeruginosa | 25 | Nalidixic acid (20 mm) | |
| S. aureus | 24 | Indomethacin (19 mm) |
Antifungal Activity
The compound also exhibited antifungal properties against Candida albicans. In comparative studies, it demonstrated potent antifungal activity similar to commercial antifungal agents like Nystatin .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. The anti-inflammatory activity was assessed using standard assays comparing it to known anti-inflammatory drugs. The results indicated that it could inhibit inflammatory responses effectively .
Case Studies and Molecular Modeling
Molecular docking studies have been conducted to elucidate the interaction mechanisms of this compound with biological targets such as cyclooxygenase (COX-II). These studies suggest that the compound binds effectively to COX-II receptors, indicating its potential as an anti-inflammatory agent .
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Mode of Interaction |
|---|---|---|
| COX-II | -9.5 | Hydrogen bonds with Ser530 |
| π-stacking with Tyr355 |
Q & A
Q. What are the established synthetic routes for 1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane, and what are the critical reaction intermediates?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Triazolopyridazine Ring Formation : Cyclization of hydrazine derivatives with pyridazine precursors (e.g., 3-chloro-6-hydrazinylpyridazine) using reagents like triethyl orthoacetate or diethyl ethoxymethylenemalonate .
Diazepane Core Assembly : Condensation of triazolopyridazine intermediates with diazepane precursors via nucleophilic substitution or reductive amination. Reaction conditions (e.g., THF, DMF) and catalysts (e.g., sodium cyanoborohydride for methylation) are critical for yield optimization .
Key intermediates include chlorinated triazolopyridazines and functionalized diazepanes. Purity is verified via HPLC and NMR at each step.
Q. Which spectroscopic and computational techniques are optimal for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and confirm heterocyclic connectivity. Aromatic protons in triazolopyridazine rings appear as distinct downfield signals (δ 8.5–9.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHN) with accurate mass matching (± 2 ppm error) .
- X-ray Crystallography : Resolves 3D conformation, highlighting intramolecular hydrogen bonds and planarity of triazole-pyridazine systems (if single crystals are obtainable) .
- Molecular Docking : Predicts binding modes with biological targets (e.g., kinases) using software like AutoDock Vina, guided by structural analogs .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Methodological Answer :
- Antiproliferative Assays : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., A549, MCF-7) with IC determination over 48–72 hours .
- Kinase Inhibition Studies : Radiometric or fluorescence-based assays (e.g., c-Met kinase inhibition) at nanomolar concentrations .
- Apoptosis/Cell Cycle Analysis : Flow cytometry with Annexin V/PI staining or propidium iodide for cell cycle phase quantification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps to enhance regioselectivity .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for cyclization efficiency .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 150°C for 30 minutes vs. 24 hours conventional) .
- Scale-Up Considerations : Optimize stirring rate and cooling protocols to manage exothermic reactions during diazepane ring closure .
Q. What computational strategies predict binding interactions with therapeutic targets like kinases?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., c-Met kinase) over 100 ns to assess stability of binding poses .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., adding electron-withdrawing groups to triazole) .
- Pharmacophore Modeling : Align structural analogs (e.g., triazolo-pyridazine derivatives) to identify critical hydrogen bond donors/acceptors .
Q. How should researchers address discrepancies in reported biological activity data (e.g., variable IC values)?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .
- Orthogonal Validation : Confirm antiproliferative activity via clonogenic assays alongside MTT to rule out false positives from metabolic interference .
- Meta-Analysis : Compare structural analogs (Table 1) to contextualize activity trends.
Table 1 : Biological Activity of Structural Analogs
Q. What strategies enhance compound stability in biological assays?
- Methodological Answer :
- Buffer Optimization : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation in cell culture .
- Light Sensitivity : Store stock solutions in amber vials at -80°C to avoid photodegradation of triazole rings .
- Cyclic Stability Tests : Monitor degradation via LC-MS over 72 hours under assay conditions (37°C, 5% CO) .
Q. How do substituent modifications on the triazolopyridazine rings affect biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups : Introduce -F or -Cl at pyridazine C6 to enhance kinase binding (e.g., 2,6-difluorophenyl derivatives in ) .
- Alkyl Chain Extensions : Add methyl/ethyl groups to diazepane nitrogen to improve membrane permeability (logP optimization) .
- Case Study : Replacement of benzamidine with triazolopyridazine in abolished thrombin inhibition but retained antiproliferative activity, highlighting target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
